molecular formula C14H23NO4 B1610050 1-tert-Butyl 2-methyl (2S)-5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate CAS No. 195964-65-9

1-tert-Butyl 2-methyl (2S)-5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate

Cat. No. B1610050
M. Wt: 269.34 g/mol
InChI Key: VGDATZBYQWJPSE-DTIOYNMSSA-N
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Description

1-tert-Butyl 2-methyl (2S)-5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is commonly used in scientific research due to its unique properties and potential applications. In

Scientific Research Applications

Metabolic Pathway Analysis

The study by Prakash et al. (2008) involves an EP2 receptor-selective prostaglandin E2 agonist, emphasizing metabolic pathways, including oxidation and C-demethylation of tert-butyl groups. This research provides insights into the enzyme-mediated transformations relevant for drug metabolism and development (Prakash, Wang, O’Connell, & Johnson, 2008).

Synthetic Chemistry Applications

Rossi et al. (2007) and Konda et al. (1999) discuss synthetic methodologies involving tert-butyl and pyrrolidine derivatives. Rossi et al. highlight divergent and solvent-dependent reactions leading to various organic compounds, while Konda et al. detail an efficient synthesis of (pyrrolidin-2-ylidene)glycinates, showcasing the versatility of these compounds in organic synthesis (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007); (Konda, Sato, Tsushima, Dodo, Kusunoki, Sakayanagi, Sato, Takeda, & Harigaya, 1999).

Catalysis and Chemical Transformations

Dong et al. (2017) present a palladium catalyst based on tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene, demonstrating its application in alkoxycarbonylation of alkenes. This catalyst system showcases the potential for high-efficiency chemical transformations in both industrial and research settings (Dong, Fang, Guelak, Franke, Spannenberg, Neumann, Jackstell, & Beller, 2017).

Medicinal Chemistry and Drug Design

Research by Bouzard et al. (1992) explores the synthesis and structure-activity relationships of fluoronaphthyridines, including derivatives with tert-butyl and pyrrolidine functionalities. These compounds exhibit antibacterial activities, highlighting their potential as therapeutic agents (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992).

Green Chemistry and Environmental Considerations

Zhang et al. (2009) develop an iodine–pyridine–tert-butylhydroperoxide catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions. This approach emphasizes the importance of developing environmentally benign and efficient catalytic systems for organic transformations (Zhang, Wang, Wang, Wan, Zheng, & Wang, 2009).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-5-prop-2-enylpyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-6-7-10-8-9-11(12(16)18-5)15(10)13(17)19-14(2,3)4/h6,10-11H,1,7-9H2,2-5H3/t10?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDATZBYQWJPSE-DTIOYNMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC1CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449782
Record name 1-tert-Butyl 2-methyl (2S)-5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 2-methyl (2S)-5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate

CAS RN

195964-65-9
Record name 1-tert-Butyl 2-methyl (2S)-5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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